molecular formula C13H19N7 B14002280 6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine CAS No. 57963-53-8

6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine

Katalognummer: B14002280
CAS-Nummer: 57963-53-8
Molekulargewicht: 273.34 g/mol
InChI-Schlüssel: JSDXASISGCBEOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine is a compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine typically involves the nucleophilic substitution of a pteridine derivative. One common method is the reaction of 6-(chloromethyl)pteridine-2,4-diamine with cyclohexylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pteridine ring or the cyclohexylamino group.

    Substitution: Nucleophilic substitution reactions are common, especially at the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can introduce various functional groups to the pteridine ring.

Wissenschaftliche Forschungsanwendungen

6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pteridine ring structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Chloromethyl)pteridine-2,4-diamine: A precursor in the synthesis of 6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine.

    Pterin: A naturally occurring pteridine derivative with similar structural features.

    Lumazine: Another pteridine derivative with applications in biological systems.

Uniqueness

This compound is unique due to the presence of the cyclohexylamino group, which can enhance its binding affinity to specific targets and modify its chemical reactivity compared to other pteridine derivatives.

Eigenschaften

CAS-Nummer

57963-53-8

Molekularformel

C13H19N7

Molekulargewicht

273.34 g/mol

IUPAC-Name

6-[(cyclohexylamino)methyl]pteridine-2,4-diamine

InChI

InChI=1S/C13H19N7/c14-11-10-12(20-13(15)19-11)17-7-9(18-10)6-16-8-4-2-1-3-5-8/h7-8,16H,1-6H2,(H4,14,15,17,19,20)

InChI-Schlüssel

JSDXASISGCBEOX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.